molecular formula C21H17BrN2O3 B5312857 (2E)-N-Benzyl-3-(3-bromophenyl)-2-[(furan-2-YL)formamido]prop-2-enamide

(2E)-N-Benzyl-3-(3-bromophenyl)-2-[(furan-2-YL)formamido]prop-2-enamide

Cat. No.: B5312857
M. Wt: 425.3 g/mol
InChI Key: AQRTYCHYUHAKDF-QGOAFFKASA-N
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Description

(2E)-N-Benzyl-3-(3-bromophenyl)-2-[(furan-2-YL)formamido]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a bromophenyl group, and a furan ring

Properties

IUPAC Name

N-[(E)-3-(benzylamino)-1-(3-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3/c22-17-9-4-8-16(12-17)13-18(24-21(26)19-10-5-11-27-19)20(25)23-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,23,25)(H,24,26)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRTYCHYUHAKDF-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=CC=C2)Br)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC(=CC=C2)Br)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-Benzyl-3-(3-bromophenyl)-2-[(furan-2-YL)formamido]prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 3-bromobenzaldehyde with benzylamine to form an imine intermediate.

    Addition of Furan-2-carboxylic Acid: The imine intermediate is then reacted with furan-2-carboxylic acid under acidic conditions to form the desired amide bond.

    Esterification and Dehydration: The final step involves esterification and dehydration to yield the this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-Benzyl-3-(3-bromophenyl)-2-[(furan-2-YL)formamido]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-Benzyl-3-(3-bromophenyl)-2-[(furan-2-YL)formamido]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2E)-N-Benzyl-3-(3-bromophenyl)-2-[(furan-2-YL)formamido]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-Benzyl-3-(3-chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamide
  • (2E)-N-Benzyl-3-(3-fluorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamide

Uniqueness

Compared to its analogs, (2E)-N-Benzyl-3-(3-bromophenyl)-2-[(furan-2-YL)formamido]prop-2-enamide exhibits unique properties due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where bromine’s electronic effects are beneficial.

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